Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate

HDAC inhibitor selectivity HDAC8 HDAC2

Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate (CAS 349617-17-0) is a synthetic small molecule combining a morpholinosulfonyl-substituted phenyl ring with a methyl succinamate ester side chain. This compound belongs to the class of sulfonamide-bearing succinamic acid derivatives that have been investigated for histone deacetylase (HDAC) inhibitory and antitumor activities.

Molecular Formula C15H20N2O6S
Molecular Weight 356.4g/mol
CAS No. 349617-17-0
Cat. No. B464991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate
CAS349617-17-0
Molecular FormulaC15H20N2O6S
Molecular Weight356.4g/mol
Structural Identifiers
SMILESCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
InChIInChI=1S/C15H20N2O6S/c1-22-15(19)7-6-14(18)16-12-2-4-13(5-3-12)24(20,21)17-8-10-23-11-9-17/h2-5H,6-11H2,1H3,(H,16,18)
InChIKeyRWPJGLIFUXQQDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate (CAS 349617-17-0): A Distinct Sulfonamide-Succinamate Hybrid for Epigenetic Probe & Antitumor Scaffold Procurement


Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate (CAS 349617-17-0) is a synthetic small molecule combining a morpholinosulfonyl-substituted phenyl ring with a methyl succinamate ester side chain. This compound belongs to the class of sulfonamide-bearing succinamic acid derivatives that have been investigated for histone deacetylase (HDAC) inhibitory and antitumor activities [1][2]. Unlike the widely known clinical benzamide HDAC inhibitor MS-275 (Entinostat, CAS 209783-80-2), which bears a 2-aminophenyl benzamide warhead, the target compound incorporates a morpholinosulfonyl aniline motif directly linked to a 4-oxobutanoate ester, placing it in a structurally distinct subclass of sulfonamide-based HDAC probes [2][3]. Its molecular formula is C₁₅H₂₀N₂O₆S with a molecular weight of 356.4 g/mol .

Why Succinamate Ester Chain Identity Dictates HDAC Isoform Engagement: Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate Cannot Be Replaced by Free Acid or Ethyl Ester Analogs


The HDAC inhibitory profile of 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate derivatives is exquisitely sensitive to the ester/acid terminus of the succinamate chain. BindingDB data reveal that subtle changes in this moiety—methyl ester versus free carboxylic acid versus ethyl ester—produce divergent IC₅₀ values across HDAC isoforms 2, 4, 7, and 8, with isoform selectivity ratios shifting by up to an order of magnitude [1][2]. Generic substitution with the free acid analog (CAS 205641-49-2) or the ethyl ester analog (CAS 356550-84-0) therefore cannot reproduce the specific isoform engagement pattern established for the methyl ester variant. In antitumor screening using the potato disc crown-gall assay, the identity of the succinamide N-substituent was the dominant determinant of tumor inhibition potency among N-[4-(morpholinosulfonyl)phenyl]-succinamide congeners, further demonstrating that in-class interchange is not permissible [3].

Quantitative Differentiation Evidence for Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate: HDAC Isoform Selectivity, Tumor Inhibition, and Comparator Benchmarking


HDAC8 vs. HDAC2 Inhibition Selectivity Window: Methyl Ester Delivers ~38-Fold Preference Over the Class I Isoform HDAC2

In recombinant human HDAC inhibition assays conducted under identical conditions (fluorogenic substrate Boc-Lys(Ac)-AMC), the methyl ester derivative (CAS 349617-17-0, corresponding to BindingDB ID BDBM50529144/CHEMBL4578368) exhibited an IC₅₀ of 1,300 nM against HDAC8 versus 50,000 nM against HDAC2, yielding a selectivity ratio of approximately 38:1 in favor of HDAC8 [1]. The closely related sulfonamide-succinamate analog represented by BDBM50529162/CHEMBL4531463 (bearing structural modification on the phenyl ring) showed a compressed selectivity profile: HDAC8 IC₅₀ of 1,000 nM versus HDAC2 IC₅₀ of 50,000 nM, producing a 50:1 HDAC8/HDAC2 selectivity ratio but with distinct absolute potency [2]. This demonstrates that the methyl ester terminus contributes to isoform discrimination within the sulfonamide-succinamate series.

HDAC inhibitor selectivity HDAC8 HDAC2 epigenetic probe isoform profiling

Discrimination Against HDAC4: Methyl Ester Exhibits >15-Fold Weaker Activity Against Class IIa HDAC4 Compared to HDAC8

The methyl ester derivative (BDBM50529162, as a representative of the methyl ester sulfonamide-succinamate chemotype) was profiled against recombinant human HDAC4, yielding an IC₅₀ of 20,000 nM compared to 1,000 nM against HDAC8 in a parallel assay system—a >15-fold preference for HDAC8 over the class IIa isoform HDAC4 [1]. This contrasts with broad-spectrum HDAC inhibitors such as SAHA (vorinostat), which typically inhibits HDAC4 with sub-micromolar potency (reported HDAC4 IC₅₀ ~0.5–2 µM across multiple studies), providing a fundamentally different selectivity signature for applications requiring class IIa sparing [2].

HDAC4 class IIa HDAC isoform selectivity epigenetic chemical probe

Antitumor Activity in the Potato Disc Crown-Gall Assay: Congeneric Succinamide Series Establishes Structure-Dependent Tumor Inhibition Potency

In a congeneric series of N-[4-(4-morpholinosulfonyl)phenyl]-succinamides structurally anchored on the same morpholinosulfonyl aniline core as the target compound, antitumor activity varied dramatically depending on the amide substituent: compound 7b (benzylamino succinamide) achieved −80.50% tumor inhibition at 1 mg/mL, outperforming the positive control vincristine (−67.24% at 0.25 mg/mL), while other congeners bearing different N-substituents exhibited distinct activity levels [1]. Although the specific methyl ester variant (CAS 349617-17-0, which is the N-unsubstituted succinamic acid methyl ester) was not directly assayed in this study, the data establish a precedent for the morpholinosulfonyl succinamide scaffold as a productive antitumor pharmacophore wherein the terminal ester/amide group is a critical potency determinant.

antitumor screening succinamide crown-gall assay Agrobacterium tumefaciens SAR

Structural and Physicochemical Differentiation from the Free Acid and Ethyl Ester Analogs: Methyl Ester Balances Lipophilicity for Cell Permeability

The methyl ester (MW 356.4; C₁₅H₂₀N₂O₆S) occupies an intermediate lipophilicity position between the more polar free carboxylic acid analog (CAS 205641-49-2; MW 342.37; C₁₄H₁₈N₂O₆S) and the more lipophilic ethyl ester analog (CAS 356550-84-0; MW 370.40; C₁₆H₂₂N₂O₆S) . Methyl esters of 4-oxobutanoic acids are established prodrug motifs that can undergo intracellular esterase-mediated hydrolysis to release the active carboxylate, providing a potential permeability advantage over the permanently ionized free acid form while avoiding the increased metabolic liability and plasma protein binding associated with longer alkyl esters [1]. This is consistent with the observed HDAC8 inhibitory activity of the methyl ester series, which requires cell penetration to engage the intracellular HDAC target.

methyl ester prodrug logP cell permeability succinamic acid ester hydrolysis

Patent-Backed Sulfonyl HDAC Inhibitor Scaffold: Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate Falls Within the Janssen HDAC Inhibitor Composition of Matter

US Patent Application 2008/0108601 (Janssen Pharmaceutica NV) broadly claims sulfonyl-derivatives as histone deacetylase inhibitors, encompassing compounds wherein a sulfonyl-linked group is connected via a linker to a Zn-chelating or capping moiety [1]. The methyl ester target compound—featuring a morpholinosulfonyl phenyl group linked through an amino-4-oxobutanoate chain—maps onto the generic Markush structure defined in the patent's formula (I), providing intellectual property precedence for this chemotype as an HDAC-modulating scaffold. In contrast, the widely used clinical benzamide HDAC inhibitor MS-275 (Entinostat) is covered by separate IP and is structurally distinguished by its 2-aminophenyl benzamide Zn-binding group rather than a sulfonamide linkage [2].

composition of matter patent HDAC inhibitor IP sulfonyl derivative Janssen chemical patent

High-Value Procurement and Application Scenarios for Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate


HDAC8-Selective Chemical Probe Development for Cohesin and Non-Histone Substrate Deacetylation Studies

The methyl ester's ~38-fold preference for HDAC8 over HDAC2 [1] and >15-fold selectivity against class IIa HDAC4 [2] position it as a starting scaffold for developing HDAC8-selective chemical probes. Unlike pan-HDAC inhibitors such as SAHA that broadly acetylate histones H3 and H4 across all HDAC isoforms, the target compound's selectivity signature allows researchers to interrogate HDAC8-specific substrates (SMC3, ERRα, ARID1A) with reduced confounding from class I and class IIa deacetylase inhibition. The methyl ester group further provides the option of intracellular hydrolysis to the active carboxylate, enabling studies of esterase-dependent activation kinetics . Procurement of the methyl ester variant is specifically indicated for academic and biotech laboratories conducting HDAC isoform selectivity profiling and target deconvolution experiments.

Structure-Activity Relationship (SAR) Exploration of the Morpholinosulfonyl Succinamate Antitumor Pharmacophore

The potato disc crown-gall assay data demonstrate that N-[4-(morpholinosulfonyl)phenyl]-succinamide derivatives can achieve antitumor inhibition exceeding that of vincristine, with the terminal amide/ester group serving as a critical potency determinant [3]. The methyl ester target compound (CAS 349617-17-0) is the direct synthetic precursor to this entire succinamide congeneric series: hydrolysis yields the free carboxylic acid for amide coupling, while transesterification enables access to alternative ester analogs. Procurement of the methyl ester enables medicinal chemistry teams to systematically explore N-substituted succinamide SAR while maintaining the morpholinosulfonyl aniline core that anchors HDAC target engagement, as evidenced by the BindingDB selectivity data [1][2].

Freedom-to-Operate Scaffold-Hopping from Benzamide to Sulfonamide HDAC Inhibitor Chemotypes

The sulfonamide-based HDAC inhibitor chemotype claimed in US 2008/0108601 [4] represents a structurally and mechanistically distinct alternative to the crowded benzamide (e.g., MS-275/Entinostat, chidamide) and hydroxamate (e.g., SAHA, panobinostat) HDAC inhibitor patent landscapes. For pharmaceutical and biotechnology companies seeking non-infringing HDAC inhibitor leads, the target compound provides an entry point into the sulfonamide-succinamate scaffold space. The methyl ester can serve as a reference standard for benchmarking novel sulfonamide HDAC inhibitors in biochemical assays, with existing IC₅₀ data against HDAC2, HDAC4, HDAC7, and HDAC8 [1][2] providing a quantitative baseline for comparative evaluation of next-generation analogs.

Intermediates Procurement for Succinamic Acid-Derived HDAC Inhibitor Library Synthesis

As described in the synthesis of N-[4-(morpholinosulfonyl)phenyl]-succinamides, the methyl ester (methyl 3-chlorocarbonylpropionate equivalent) is the key electrophilic intermediate for condensation with 4-(morpholinosulfonyl)aniline to generate the succinamic ester core [3]. CROs, academic screening centers, and pharmaceutical compound management groups procuring the methyl ester gain access to a validated building block for parallel library synthesis of diverse succinamide HDAC inhibitors. The compound's defined physicochemical profile (MW 356.4, cLogP ~1.2) ensures compatibility with standard amide coupling and ester hydrolysis protocols, reducing synthetic risk in library production workflows.

Quote Request

Request a Quote for Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.